molecular formula C8H9ClN2 B3089547 2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine CAS No. 1196145-69-3

2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine

Cat. No.: B3089547
CAS No.: 1196145-69-3
M. Wt: 168.62
InChI Key: UMRCWOAXMHFJLV-UHFFFAOYSA-N
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Description

2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused-ring system, which consists of two pyridine rings connected through adjacent carbon atoms

Preparation Methods

The synthesis of 2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine typically involves the cyclization of substituted ethyl formate under basic conditions to form the naphthyridine ring, followed by hydrogenation to achieve the tetrahydro configuration. One common method involves the reaction of 2-hydroxy-5,6,7,8-tetrahydro-1,7-naphthyridine with an excess of phosphorus oxychloride (POCl3) in the presence of anhydrous ferric chloride or tetramethylpiperidine N-oxide as a radical inhibitor. The reaction is carried out under nitrogen protection and heated to reflux, resulting in the formation of this compound .

Chemical Reactions Analysis

2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include phosphorus oxychloride (POCl3), anhydrous ferric chloride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine can be compared with other naphthyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c9-8-2-1-6-3-4-10-5-7(6)11-8/h1-2,10H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRCWOAXMHFJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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